Di-tert-butyl pentasulphide
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Overview
Description
Di-tert-butyl pentasulphide is an organosulfur compound with the molecular formula (C_8H_{18}S_5). It is a yellow liquid with a strong sulfurous odor and is known for its high vapor pressure and good solubility. This compound is particularly interesting due to its unique structure, which includes five sulfur atoms linked in a chain, making it a polysulfide.
Preparation Methods
Synthetic Routes and Reaction Conditions
Di-tert-butyl pentasulphide can be synthesized through the reaction of tert-butyl chloride with sodium polysulfide. The reaction typically occurs in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often involve moderate temperatures and the use of a catalyst to facilitate the formation of the pentasulfide chain.
Industrial Production Methods
In industrial settings, this compound is produced through a similar process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as controlled temperature and pressure, ensures high yield and purity of the product. The industrial process also includes purification steps like distillation to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl pentasulphide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form lower polysulfides or thiols.
Substitution: It can participate in nucleophilic substitution reactions where one of the tert-butyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base to deprotonate the nucleophile.
Major Products
Oxidation: The major products are tert-butyl sulfoxide and tert-butyl sulfone.
Reduction: The major products include di-tert-butyl disulfide and tert-butyl thiol.
Substitution: The products depend on the nucleophile used but can include tert-butyl amine or tert-butyl thiol derivatives.
Scientific Research Applications
Di-tert-butyl pentasulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: It is studied for its potential antioxidant properties and its role in biological systems, particularly in the chemistry of garlic and other Allium species.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and its possible role in cancer treatment.
Industry: It is used as an additive in lubricants and other petroleum-derived products due to its anti-wear properties and ability to inhibit oxidation.
Mechanism of Action
The mechanism by which di-tert-butyl pentasulphide exerts its effects involves the formation of perthiyl radicals upon homolytic cleavage of the sulfur-sulfur bonds. These radicals are highly reactive and can trap other radicals, thereby acting as antioxidants. The compound’s ability to form stable perthiyl radicals is unique to higher polysulfides and contributes to its effectiveness as an antioxidant.
Comparison with Similar Compounds
Similar Compounds
- Di-tert-butyl disulfide
- Di-tert-butyl trisulfide
- Di-tert-butyl tetrasulfide
Uniqueness
Di-tert-butyl pentasulphide is unique among these compounds due to its longer sulfur chain, which imparts different chemical and physical properties. For example, it has a higher boiling point and greater stability compared to its shorter-chain counterparts. Its ability to form stable perthiyl radicals also sets it apart, making it a more effective antioxidant.
Properties
CAS No. |
7330-32-7 |
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Molecular Formula |
C8H18S5 |
Molecular Weight |
274.6 g/mol |
IUPAC Name |
2-(tert-butylpentasulfanyl)-2-methylpropane |
InChI |
InChI=1S/C8H18S5/c1-7(2,3)9-11-13-12-10-8(4,5)6/h1-6H3 |
InChI Key |
CZVOXOJHCICATK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SSSSSC(C)(C)C |
Origin of Product |
United States |
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